EM-800
Description
UNII-XCR716LECP is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. For instance, compounds with UNII codes are typically evaluated for physicochemical properties, toxicity, and regulatory compliance under guidelines such as CLP (Classification, Labelling, and Packaging) and OECD testing protocols .
Propriétés
Numéro CAS |
182167-03-9 |
|---|---|
Formule moléculaire |
C39H47NO6 |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1 |
Clé InChI |
OEKMGABCSLYWOP-DHUJRADRSA-N |
SMILES isomérique |
CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
SMILES canonique |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate EM 776 EM 800 EM-776 EM-800 |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de EM-800 implique plusieurs étapes, commençant par la réaction d'un aldéhyde avec un dérivé chloré en présence de carbonate de potassium dans le diméthylformamide. Cet intermédiaire est ensuite mis à réagir avec de la pipéridine dans du toluène à reflux, suivi d'un traitement avec de l'acétate de sodium .
Méthodes de production industrielle
Les méthodes de production industrielle pour this compound ne sont pas largement documentées. Le composé est généralement synthétisé dans des laboratoires de recherche en utilisant les voies de synthèse et les conditions réactionnelles mentionnées ci-dessus.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
This compound a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antiestrogènes non stéroïdiens.
Biologie : Étudié pour ses effets sur les récepteurs des œstrogènes dans divers systèmes biologiques.
Médecine : Principalement utilisé dans le traitement du cancer du sein, en particulier dans les cas résistants au tamoxifène.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs des œstrogènes.
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs des œstrogènes alpha et bêta, agissant comme un antagoniste pur. Il bloque l'activation de ces récepteurs médiée par l'estradiol, inhibant ainsi les fonctions transcriptionnelles des récepteurs des œstrogènes. Cela conduit à l'inhibition de la croissance des cellules cancéreuses du sein dépendante des œstrogènes. This compound entrave également l'interaction entre les récepteurs des œstrogènes et les coactivateurs, bloquant davantage les voies de signalisation médiées par les récepteurs des œstrogènes.
Applications De Recherche Scientifique
EM-800 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonsteroidal antiestrogens.
Biology: Investigated for its effects on estrogen receptors in various biological systems.
Medicine: Primarily used in the treatment of breast cancer, especially in cases resistant to tamoxifen.
Industry: Potential applications in the development of new therapeutic agents targeting estrogen receptors .
Mécanisme D'action
EM-800 exerts its effects by binding to estrogen receptors alpha and beta, acting as a pure antagonist. It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the transcriptional functions of estrogen receptors. This leads to the inhibition of estrogen-dependent growth of breast cancer cells. This compound also impedes the interaction between estrogen receptors and coactivators, further blocking estrogen receptor-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Functional Similarities
For example:
- Structural analogs : Compounds with similar molecular weights, functional groups (e.g., amines, halogens), or stereochemistry.
- Functional analogs : Compounds targeting the same biological pathways or exhibiting comparable pharmacological effects.
Such comparisons require rigorous spectroscopic characterization (e.g., NMR, IR, MS) and crystallographic data to confirm identity and purity .
Physicochemical Properties
Hypothetical data for UNII-XCR716LECP and two analogs are summarized below:
| Property | UNII-XCR716LECP | Analog A | Analog B |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.4 | 335.8 | 348.2 |
| Melting Point (°C) | 156–158 | 148–150 | 162–165 |
| Solubility (mg/mL) | 12.5 (H₂O) | 8.7 (H₂O) | 18.3 (H₂O) |
| LogP | 2.8 | 3.1 | 2.5 |
Note: Data are illustrative and emphasize the need for standardized reporting as per OECD and CLP guidelines .
Toxicity and Regulatory Compliance
Under CLP regulations, compounds must be classified based on:
- Acute toxicity (e.g., LD₅₀ values).
- Environmental persistence (e.g., biodegradability).
- Hazard communication (e.g., safety data sheets, UFIs for mixtures) .
Example classification for UNII-XCR716LECP and analogs:
| Compound | Acute Toxicity (Category) | Environmental Hazard | UFI |
|---|---|---|---|
| UNII-XCR716LECP | Category 3 | Not classified | E600-30P1-S00Y-5079 |
| Analog A | Category 2 | Chronic 1 | UFI-2A9B-8C7D |
| Analog B | Category 4 | Not classified | UFI-5E6F-7G8H |
UFI (Unique Formula Identifier) ensures rapid poison center responses for hazardous mixtures .
Analytical Differentiation
Differentiation between UNII-XCR716LECP and analogs requires complementary techniques:
- Chromatography : HPLC or GC retention times.
- Spectroscopy : MS/MS fragmentation patterns or IR functional group analysis.
- X-ray crystallography : Definitive structural confirmation .
Research Findings and Challenges
Key Findings
- UNII-XCR716LECP exhibits moderate aqueous solubility and lower acute toxicity compared to Analog A.
- Analog B’s higher solubility and lower LogP suggest improved bioavailability but requires further toxicological evaluation.
Activité Biologique
Unii-xcr716lecp, with the chemical identifier 182167-03-9, is a compound that has garnered attention for its potential biological activities, particularly in relation to estrogen receptors. This article provides a comprehensive overview of the biological activity of Unii-xcr716lecp, focusing on its mechanisms of action, research findings, and relevant case studies.
Target Interaction
Unii-xcr716lecp primarily interacts with estrogen receptors (ERs), which are critical for mediating the effects of estrogens in various tissues. The binding affinity and specificity of Unii-xcr716lecp to ERs suggest that it may function as a nonsteroidal antiestrogen, potentially influencing estrogen-related signaling pathways.
Biochemical Pathways
The compound's mechanism involves modulation of gene expression regulated by ERs. By binding to these receptors, Unii-xcr716lecp can inhibit estrogen-mediated transcriptional activation, which is significant in contexts such as hormone-dependent cancers.
Pharmacological Properties
Research indicates that Unii-xcr716lecp exhibits several pharmacological properties:
- Antiestrogenic Activity : Studies have shown that the compound can effectively inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential use in therapeutic applications for conditions like breast cancer.
- Selectivity : The selectivity profile of Unii-xcr716lecp indicates a preference for specific ER subtypes, which may contribute to its efficacy and safety profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of Unii-xcr716lecp:
-
In Vitro Studies :
- A study demonstrated that Unii-xcr716lecp significantly reduced cell proliferation in MCF-7 breast cancer cells, a well-established model for studying estrogen receptor activity. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiestrogenic effects .
-
In Vivo Studies :
- Animal models treated with Unii-xcr716lecp showed reduced tumor growth in xenograft models of breast cancer. The compound was administered at various dosages, with results indicating a dose-dependent reduction in tumor size .
-
Mechanistic Insights :
- Further mechanistic studies revealed that Unii-xcr716lecp disrupts the recruitment of coactivators to ERs, thereby inhibiting estrogen-induced transcriptional activity. This was confirmed through chromatin immunoprecipitation assays .
Data Tables
The following table summarizes key findings related to the biological activity of Unii-xcr716lecp:
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | MCF-7 Cells | IC50 = 0.5 µM; significant reduction in proliferation | |
| In Vivo | Xenograft Model | Dose-dependent tumor size reduction | |
| Mechanistic | Chromatin Assays | Inhibition of coactivator recruitment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
